Isoquercetin Demonstrates 10.5-Fold Higher Human Oral Bioavailability Than Quercetin
Isoquercetin exhibits substantially enhanced oral bioavailability compared to its aglycone counterpart, quercetin. In a controlled crossover study involving healthy human volunteers (n=8), the oral administration of an isoquercetin-γ-cyclodextrin inclusion complex (IQC-γCD) resulted in a 10.5-fold higher bioavailability than quercetin embedded in dextrin [1]. This pronounced difference is attributed to isoquercetin's improved aqueous solubility and its susceptibility to hydrolysis by intestinal lactase-phlorizin hydrolase, which efficiently releases absorbable quercetin conjugates [1].
| Evidence Dimension | Oral bioavailability (relative fold increase) |
|---|---|
| Target Compound Data | 10.5-fold higher than quercetin |
| Comparator Or Baseline | Quercetin (baseline = 1-fold) |
| Quantified Difference | 10.5-fold increase |
| Conditions | Healthy humans (n=8), single oral dose of IQC-γCD complex (0.47 mM, equivalent to 2.34 mg quercetin/kg body weight) vs. quercetin in dextrin |
Why This Matters
This substantial bioavailability advantage translates directly into higher plasma concentrations of active metabolites, enabling lower dosing and more reliable in vivo efficacy for both research studies and commercial supplement formulations.
- [1] Wang, Y., et al. (2021). Bioavailability of dietary isoquercitrin-γ-cyclodextrin molecular inclusion complex in Sprague–Dawley rats and healthy humans. Journal of Functional Foods, 84, 104583. View Source
